molecular formula C24H30N4O2 B2762463 8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 685108-51-4

8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No. B2762463
M. Wt: 406.53
InChI Key: HHWNVLISKWBVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with a cycloheptyl group at the 8-position, a 3,4-dimethoxyphenyl group at the 3-position, and a methyl group at the 5-position .


Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . These compounds were synthesized using a microwave technique, which is a robust and efficient method for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesized compounds were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been determined using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal and the chemical bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involve the formation of a pyrimidine ring, followed by the introduction of various substituents . The specific reactions and conditions used can vary depending on the desired substituents and the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 3,4-dimethoxyphenyl group could influence the compound’s solubility, reactivity, and other properties .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, the Material Safety Data Sheet (MSDS) for 3,4-Dimethoxyphenylacetone, a related compound, provides information on handling, storage, and disposal practices, as well as first-aid measures and protective equipment to use in case of exposure .

Future Directions

The design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry . Future work could involve the synthesis of new derivatives with different substituents, the exploration of their biological activities, and the development of more efficient synthesis methods .

properties

IUPAC Name

3-cycloheptyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-16-19-12-13-27(18-8-6-4-5-7-9-18)24(19)28-23(26-16)20(15-25-28)17-10-11-21(29-2)22(14-17)30-3/h10-11,14-15,18H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNVLISKWBVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C4CCCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

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